Met-tyr-phe amide
Description
Overview of Biologically Active Peptides in Chemical Biology
These peptides have been isolated from a wide array of microbial, plant, and animal sources. researchgate.netcabidigitallibrary.org Their physiological roles are extensive, encompassing hormonal, immunomodulatory, antibacterial, and antitumor properties. bohrium.comcabidigitallibrary.orgnih.gov The production of bioactive peptides can be achieved through several methods, including chemical synthesis, microbial fermentation, and most commonly, enzymatic hydrolysis of proteins from sources like milk, eggs, and marine organisms. nih.govbohrium.comnih.gov The versatility and biological significance of these peptides have established them as crucial molecules in the fields of chemical biology and biomedical research. nih.gov
Table 1: Examples of Biologically Active Peptides
| Peptide Family | Example | Source(s) | Noted Biological Activity |
|---|---|---|---|
| Opioid Peptides | Met-Enkephalin | Animal Brain | Regulates pain, immune function. medchemexpress.com |
| Antimicrobial Peptides | Nisin | Bacteria (Lactococcus lactis) | Inhibits Gram-positive bacteria. cabidigitallibrary.org |
| Antihypertensive Peptides | Casokinins, Lactokinins | Milk (Casein) | Inhibit Angiotensin-Converting Enzyme (ACE). nih.gov |
| Hormonal Peptides | Insulin | Animal Pancreas | Regulates glucose metabolism. msu.edu |
Historical Perspective on Short Amidated Peptide Research
The study of short peptides, which can be defined as those containing fewer than 30-50 amino acid residues, has been a pivotal area of research. nih.gov A significant modification in many of these peptides is C-terminal amidation, where the terminal carboxyl group is replaced by an amide group. nih.gov This modification is critical as it often enhances the peptide's stability against degradation by peptidases and can be essential for its biological activity. nih.govnih.gov
The investigation into short amidated peptides gained significant momentum with the study of the Tyr-MIF-1 family of peptides. nih.gov MIF-1 (Pro-Leu-Gly-NH2) was notably the first hypothalamic peptide demonstrated to have direct effects on the brain, challenging the prevailing view that such peptides only acted on the pituitary gland. nih.gov This discovery was crucial, as it introduced the concept that peptides could be transported across the blood-brain barrier to exert central nervous system effects. nih.gov
Another historically significant group is the FMRFamide (Phe-Met-Arg-Phe-NH2) family of amidated neuropeptides, first isolated from molluscan ganglia and later found to have analogues in mammals. nih.govresearchgate.netnih.gov Research into these families highlighted the importance of the amidated C-terminus for receptor interaction and function. nih.gov The advent of advanced analytical techniques, particularly mass spectrometry, has further revolutionized the field, enabling the identification of numerous novel short amidated peptides from various organisms and clarifying their roles in complex biological systems. nih.govresearchgate.net
Table 2: Key Short Amidated Peptides in Research History
| Peptide | Sequence | Key Historical Significance |
|---|---|---|
| MIF-1 | Pro-Leu-Gly-NH2 | First hypothalamic peptide shown to act directly on the brain. nih.gov |
| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | An endogenous anti-opiate peptide that crosses the blood-brain barrier. nih.gov |
| FMRFamide | Phe-Met-Arg-Phe-NH2 | Prototypical invertebrate amidated neuropeptide with cardioactive and neuromodulatory functions. researchgate.netnih.gov |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | Endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. nih.gov |
Rationale for Investigating Met-Tyr-Phe Amide in Academic Research
The specific tripeptide this compound is a subject of academic research primarily as a synthetic compound for studying structure-activity relationships among neuropeptides. While not as widely characterized as endogenous peptides like enkephalins, its structure contains key features that warrant scientific investigation. The rationale for its study is rooted in the exploration of how sequence and modification affect biological function.
The amino acid composition—Methionine (Met), Tyrosine (Tyr), and Phenylalanine (Phe)—is significant. Tyrosine is a critical residue in many opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met) and endomorphins, where its phenolic side chain is essential for binding to opioid receptors. nih.govpnas.org Phenylalanine provides a key hydrophobic component, and Methionine's thioether group can be a site for oxidative modification, which may modulate peptide activity. rsc.orgrsc.org
The investigation of this compound allows researchers to probe several key questions:
Sequence Inversion: The sequence differs from the C-terminus of Met-enkephalin (Phe-Met). Studying this compound helps to understand the positional importance of these amino acids for receptor interaction and selectivity.
Role of Amidation: The C-terminal amide group suggests the peptide is designed for increased biological stability and to mimic endogenous amidated peptides, making it a useful tool for studying receptor systems that recognize amidated ligands. nih.govnih.gov
Novel Neuropeptide Discovery: The investigation of novel, short peptide sequences is fundamental to discovering new biological signaling molecules. For instance, neuropeptides ending in a Tyr-Phe-amide sequence, such as Asp-His-Gly-Asn-Met-Leu-Tyr-Phe-amide, have been isolated from invertebrate nervous systems, indicating that this C-terminal motif is present in nature. psu.edu
Therefore, this compound serves as a valuable chemical probe in academic research to explore the structural requirements for peptide-receptor interactions, investigate peptide transport mechanisms, and potentially identify novel neuromodulatory pathways.
Table 3: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 37637-13-1 | scbt.com |
| Molecular Formula | C23H30N4O4S | scbt.comnih.gov |
| Molecular Weight | 458.6 g/mol | scbt.comnih.gov |
| Sequence | Met-Tyr-Phe-NH2 | nih.gov |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C23H30N4O4S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChI Key |
BNRNLMADYYTCTK-UFYCRDLUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Physico Chemical Characterization
Peptide Synthesis Strategies for Met-Tyr-Phe Amide and Analogs
The synthesis of this compound can be achieved through several distinct approaches, each with its own set of advantages and challenges. These methods include solid-phase, solution-phase, and enzymatic synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides like this compound. rsc.orgpeptide.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lsu.edubiosynth.com
A common strategy for synthesizing peptide amides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. du.ac.in The synthesis commences by anchoring the C-terminal amino acid, in this case, Phenylalanine, to a suitable resin, such as the Rink amide resin. du.ac.inthaiscience.info The Fmoc protecting group on the α-amino group of the attached phenylalanine is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orggoogle.com
Following deprotection, the next amino acid in the sequence, Tyrosine (with its side chain protected by a tBu group to prevent side reactions), is activated and coupled to the free amino group of the resin-bound phenylalanine. kvinzo.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to enhance efficiency and minimize racemization. thaiscience.inforsc.orgmdpi.com This cycle of deprotection and coupling is repeated with Methionine to complete the tripeptide sequence.
Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. du.ac.in This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers. luxembourg-bio.comthermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and phenol, are crucial to capture the reactive carbocations generated during the cleavage of protecting groups, thus preventing unwanted side reactions with sensitive residues like methionine and tyrosine. luxembourg-bio.comthermofisher.com The crude peptide is then precipitated from the cleavage mixture, typically with cold diethyl ether, and collected for purification. thermofisher.com
| Step | Procedure | Reagents |
| Resin Selection | Rink Amide resin for C-terminal amide | Rink Amide Resin |
| Amino Acid Attachment | Coupling of Fmoc-Phe-OH to the resin | DIC, HOBt |
| Deprotection | Removal of the Fmoc group | 20% Piperidine in DMF |
| Coupling | Addition of Fmoc-Tyr(tBu)-OH | HBTU, HOBt, DIEA |
| Deprotection | Removal of the Fmoc group | 20% Piperidine in DMF |
| Coupling | Addition of Fmoc-Met-OH | HBTU, HOBt, DIEA |
| Cleavage & Deprotection | Release of peptide and removal of side-chain protecting groups | TFA, Water, TIS |
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for longer peptides, remains a viable and sometimes preferred method for the synthesis of shorter peptides like this compound. rsc.org This classical approach involves the coupling of protected amino acids or peptide fragments in a suitable solvent system.
The synthesis can be carried out in a stepwise or fragment condensation approach. In a stepwise synthesis, amino acids are added one by one to the growing peptide chain. For this compound, this could involve coupling a protected Methionine to a protected Tyrosine, followed by deprotection and coupling to a protected Phenylalanine amide.
Alternatively, a fragment condensation strategy can be employed. researchgate.net For instance, a dipeptide fragment, such as Boc-Tyr-Gly-OH, could be synthesized and then coupled with a C-terminal fragment like Gly-Phe-Met-NH2. A convergent approach for a related peptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met), utilized a 2+2+1 fragment condensation in solution. researchgate.net
Key to solution-phase synthesis is the careful selection of protecting groups for the α-amino and carboxyl termini, as well as for reactive side chains, to prevent unwanted side reactions. The choice of coupling reagents is also critical to ensure efficient amide bond formation and minimize racemization. After each coupling and deprotection step, the product must be isolated and purified, often through techniques like crystallization or chromatography, which can be time-consuming.
Enzymatic Approaches to Amide Bond Formation in Peptide Synthesis
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.gov Proteases, enzymes that normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. capes.gov.brnih.gov α-Chymotrypsin is a particularly suitable enzyme for the synthesis of peptides containing aromatic amino acids like Tyrosine and Phenylalanine at the C-terminal side of the scissile bond. oup.comsigmaaldrich.com
The synthesis of peptide amides can be achieved using proteases. nih.govresearchgate.net For the synthesis of this compound or similar structures, an N-terminally protected dipeptide ester, such as Ac-Met-Tyr-OEt, could serve as the acyl donor. The amine component, or acyl acceptor, would be Phenylalanine amide (Phe-NH2). capes.gov.brnih.gov The reaction is typically carried out in a medium with low water content, such as a mixture of organic solvents and a small amount of buffer, to shift the thermodynamic equilibrium from hydrolysis towards synthesis. nih.govrsc.org
The high stereospecificity of the enzyme ensures that only L-amino acids are incorporated, eliminating the risk of racemization, a common side reaction in chemical synthesis. nih.govresearchgate.net Furthermore, the regioselectivity of the enzyme minimizes the need for extensive side-chain protection. researchgate.net For example, α-chymotrypsin specifically catalyzes the formation of the peptide bond C-terminal to the tyrosine residue. A study on the enzymatic synthesis of enkephalin derivatives demonstrated the successful use of α-chymotrypsin for a 4+1 fragment condensation to produce the C-terminal amide. nih.gov
Chromatographic and Electrophoretic Purification Techniques
Following synthesis, the crude peptide product is a mixture containing the target peptide, truncated or incomplete sequences, and by-products from side reactions. Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification and analysis of synthetic peptides. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the standard method for peptide separation. sigmaaldrich.comsepscience.com
In RP-HPLC, the separation is based on the differential hydrophobic interactions between the peptide molecules and the stationary phase. pepdd.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. sigmaaldrich.comsepscience.com Elution is achieved using a gradient of increasing organic solvent concentration (the mobile phase), most commonly acetonitrile, mixed with water. sigmaaldrich.compepdd.com
An ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase at a low concentration (e.g., 0.1%). researchgate.netsigmaaldrich.com TFA serves two main purposes: it acidifies the mobile phase to suppress the ionization of silica silanol (B1196071) groups and ensure that the carboxyl groups of the peptide are protonated, and it forms ion pairs with the positively charged amino groups of the peptide, which enhances the interaction with the stationary phase and improves peak shape. chromatographyonline.comresearchgate.net For mass spectrometry (MS) compatible methods, volatile buffers like formic acid are often used instead of TFA to avoid ion suppression in the MS source. chromatographyonline.com
The purity of the collected fractions is typically assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry. wiley-vch.depnas.org
| Parameter | Typical Condition | Purpose |
| Column | C18-bonded silica, 5 µm particles, 15 cm x 2.1-4.6 mm ID | Provides hydrophobic stationary phase for separation. sigmaaldrich.com |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent for initial binding. sigmaaldrich.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar solvent for elution. wiley-vch.de |
| Gradient | Linear gradient of increasing %B (e.g., 5% to 60% B over 30 min) | Elutes peptides based on increasing hydrophobicity. pnas.org |
| Flow Rate | 0.2-1.0 mL/min for analytical, higher for preparative | Controls the speed of separation. sigmaaldrich.com |
| Detection | UV absorbance at 210-220 nm | Detects the peptide bond. pepdd.com |
Capillary Electrophoresis (CE) and Other Advanced Separation Methods
Capillary Electrophoresis (CE) is a high-resolution separation technique that complements HPLC for peptide analysis. nih.gov In CE, separation is based on the differential migration of charged molecules in an electric field within a narrow-bore capillary. The separation is driven by the charge-to-mass ratio of the analyte. nih.gov
For the analysis of a tripeptide like this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. nih.gov The sample is injected into a capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied, the components of the mixture migrate towards the cathode or anode at different velocities depending on their charge and size, allowing for their separation. horiba.com Detection is often performed by UV absorbance. For enhanced sensitivity, especially for trace analysis, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection can be employed. nih.govacs.org
Spectroscopic and Spectrometric Techniques for Structural Elucidation (Beyond Basic Identification)
The precise three-dimensional structure and dynamic behavior of this compound in solution are critical to understanding its biological interactions. A suite of advanced spectroscopic techniques provides unparalleled insight into these characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the solution-state conformation of peptides. For this compound, ¹H NMR studies in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) reveal detailed information about the local environment of each proton.
In one such study, the chemical shifts of the protons in this compound were recorded, providing a fingerprint of the peptide's structure. scispace.com The observed chemical shifts are influenced by through-bond and through-space interactions, which are dependent on the peptide's conformation. For instance, the dispersion of the amide proton signals (δ 8.18 and 8.54 ppm) and the chemical shifts of the α-protons (δ 3.79 and 4.47 ppm) are indicative of a specific folded or extended structure in solution. scispace.com
Further analysis, such as the measurement of scalar coupling constants (J-couplings) between adjacent protons, can provide dihedral angle constraints, helping to define the backbone torsion angles (φ, ψ). Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all proton resonances to their respective amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional fold. Although a full conformational study with NOE data is not detailed in the available literature, the foundational ¹H NMR data has been established. scispace.com
Table 1: ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Proton Type | Chemical Shift (ppm) | Multiplicity / Coupling |
|---|---|---|
| Amide (CONH) | 8.18, 8.54 | d |
| Tyrosine (OH) | 7.69 | bs |
| Phenylalanine (aromatic) | 7.23 | m |
| Tyrosine (aromatic) | 6.62, 7.00 | d |
| Amide (CONH₂) | 7.10, 7.33 | bs |
| α-CH | 4.47, 3.79 | m, q |
| β-CH₂ | 2.66, 2.70, 2.82, 2.84, 2.88, 3.03 | Multiple |
| Methionine (CH₂-CH₂) | 2.48 | q |
| Methionine (S-CH₃) | Not specified in result | - |
Data sourced from Fassina et al. (1986). scispace.com Multiplicities are denoted as d (doublet), q (quartet), m (multiplet), and bs (broad singlet).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for assessing the secondary structure of peptides and proteins. In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone amides. The shape and magnitude of the spectrum can indicate the presence of α-helices, β-sheets, turns, or random coil structures.
For this compound, CD spectroscopy has been employed to study its interaction with bovine neurophysin-II. sci-hub.se While the specific CD spectrum of the unbound peptide is not detailed, the study notes that the binding of the tripeptide to neurophysin induces changes in the protein's CD spectrum. This indicates that the peptide likely adopts a specific conformation upon binding, and this interaction perturbs the secondary structure of the larger protein. sci-hub.se The differences observed in the CD spectra between the neurophysin-hormone complexes and the neurophysin-tripeptide complexes suggest that the disulfide bridge present in hormones (like oxytocin) but absent in the tripeptide contributes to the optical properties upon binding. sci-hub.se A detailed analysis of the CD spectrum of this compound alone would be necessary to quantify its secondary structural elements in solution.
Mass Spectrometry (MS) for Sequence Confirmation and Post-Translational Modification Analysis
Mass spectrometry is an indispensable tool for verifying the molecular weight and amino acid sequence of a peptide. Soft ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are used to generate intact molecular ions of the peptide.
The identity of synthesized this compound has been confirmed using FAB mass spectrometry. scispace.com The analysis yielded a prominent protonated molecular ion (M+H)⁺ at a mass-to-charge ratio (m/z) of 459. scispace.com This experimental value corresponds to the calculated molecular weight of the peptide (458.6 g/mol ), confirming its elemental composition (C₂₃H₃₀N₄O₄S). scispace.compsu.edu
Tandem mass spectrometry (MS/MS) can be used for sequencing. In an MS/MS experiment, the parent ion (m/z 459) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide bonds at specific locations, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the sequence Met-Tyr-Phe. This technique is also highly sensitive for detecting any post-translational modifications, such as oxidation of the methionine residue, which would result in a mass shift of +16 Da.
Table 2: Mass Spectrometric Data for this compound
| Technique | Ion Type | Observed m/z | Calculated Molecular Weight | Reference |
|---|
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the vibrational modes of chemical bonds and are excellent for probing the conformation of the peptide backbone.
The amide group gives rise to several characteristic vibrational bands. The most informative are:
Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the secondary structure; α-helices typically show a band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹.
Amide II band (1510-1580 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Amide III band (1220-1330 cm⁻¹): A complex mix of vibrations involving C-N stretching and N-H bending.
While specific FTIR or Raman spectra for this compound are not available in the reviewed literature, these techniques would provide valuable information. By analyzing the precise frequencies and shapes of the Amide I and Amide II bands, one could deduce the predominant secondary structure elements adopted by the tripeptide in various environments (e.g., in solution or in a solid state). This data would complement the findings from CD spectroscopy and provide a more complete picture of its conformational landscape.
Molecular Structure, Conformational Dynamics, and Self Assembly
Conformational Analysis of Met-Tyr-Phe Amide
The three-dimensional structure of this compound is not static but rather exists as an ensemble of interconverting conformations. The preferred shapes of the molecule are influenced by its environment, such as the solvent it is dissolved in.
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, particularly molecular dynamics (MD) simulations, have been instrumental in mapping the conformational landscape of peptides like this compound. These simulations model the interactions between atoms over time, providing insights into the molecule's flexibility and preferred structures. For peptides containing similar residues, MD simulations have predicted the formation of specific secondary structures like β-turns, particularly in hydrophobic environments, while more extended conformations are favored in aqueous solutions due to interactions with water molecules. The presence of aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe) can lead to stabilizing interactions, such as those between the aromatic ring and the peptide backbone. researchgate.net
Simulations of related peptides have shown that the side chains of Phenylalanine and Methionine (Met) often exhibit considerable freedom of movement, suggesting they can adopt various orientations. nih.govpnas.org The specific force fields and water models used in these simulations are crucial for accurately reproducing experimental data. researchgate.net For instance, different simulation parameters can predict varying degrees of interaction between aromatic residues and the peptide backbone. researchgate.net
Table 1: Predicted Conformational Features from Computational Studies of Related Peptides
| Structural Feature | Predicted Environment | Key Residue Interactions | Supporting Evidence |
|---|---|---|---|
| β-turn | Hydrophobic | Interactions between distant residues in the peptide chain | |
| Extended Conformation | Aqueous | Solvation effects and interaction with water molecules | |
| Side Chain Flexibility | General | High frequency of reorientation for Phe and Met side chains | nih.govpnas.org |
| Aromatic-Backbone Interactions | General | Electrostatic interaction between Tyr ring and backbone amide hydrogen | researchgate.net |
Experimental Probes of Conformational Preferences in Solution
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-world data to validate and refine computational models. NMR studies on related peptides in solution have confirmed their significant flexibility. Techniques like 2D NMR can reveal through-bond and through-space interactions between atoms, giving clues about the peptide's conformation. For instance, Nuclear Overhauser Effect (NOE) data can indicate the proximity of different parts of the molecule, helping to define its three-dimensional structure. nih.gov
Studies on similar peptides in different solvents, such as water and dimethylsulfoxide, have shown that the solvent has a clear influence on the conformational equilibrium, although the precise nature of this influence can be complex. bibliotekanauki.pl The temperature dependence of amide proton chemical shifts in NMR spectra can also provide information about which amide groups are involved in hydrogen bonding, a key feature in stabilizing specific conformations. nih.govpnas.org
Investigation of Peptide Aggregation and Self-Assembling Properties
Peptides, including this compound, can self-assemble into larger, ordered structures. This process is driven by a variety of non-covalent interactions.
Principles of Peptide Supramolecular Structure Formation
The self-assembly of peptides is governed by a delicate balance of interactions including hydrogen bonding, hydrophobic interactions, π-π stacking between aromatic rings, and electrostatic forces. mdpi.comresearchgate.net The formation of amyloid fibrils, a common type of peptide aggregate, is characterized by a cross-β-sheet structure where individual peptide molecules adopt a β-strand conformation and are held together by a network of backbone hydrogen bonds. royalsocietypublishing.orgnih.gov
The amino acid sequence plays a critical role in determining the propensity for self-assembly. Aromatic residues like Phenylalanine and Tyrosine are known to promote aggregation through π-π stacking interactions. mdpi.comrsc.org The presence of a hydrophobic methionine residue can also influence aggregation, although its effects can be complex and may depend on its oxidation state. royalsocietypublishing.orgnih.gov The process of self-assembly can lead to various structures, including nanofibers, nanotubes, and hydrogels. frontiersin.orgnih.gov
Methodologies for Characterizing Self-Assembled States
A variety of techniques are employed to study the self-assembled structures of peptides. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the aggregates, revealing structures like fibrils and nanospheres. mdpi.comfrontiersin.orgnih.gov
Spectroscopic methods are also crucial. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure content of the peptide ensemble, for example, by detecting the presence of β-sheets. uzh.ch Fourier-transform infrared (FTIR) spectroscopy is another powerful tool, where the amide I band is particularly sensitive to the peptide's secondary structure. Fluorescence spectroscopy, especially when using intrinsic fluorophores like Tyrosine, can probe the local environment and conformational changes during aggregation. escholarship.org
Interactions with Mimetic Biological Environments (e.g., Lipid Bilayers, Micelles)
To understand how this compound might behave in a biological context, its interactions with simplified models of cell membranes, such as lipid bilayers and micelles, are studied. These environments can significantly influence the peptide's conformation and aggregation behavior.
NMR studies of related peptides in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or bicelles have shown that these membrane-mimicking environments can induce stable, well-defined conformations. nih.govresearchgate.netsckans.edu For instance, a β-turn structure is often observed in such environments. sckans.edunih.gov The peptide can orient itself at the lipid-water interface, with aromatic residues like Tyrosine and Phenylalanine positioned to interact with the lipid headgroups. pnas.org
Molecular dynamics simulations also play a key role in elucidating these interactions. Simulations can reveal how peptides insert into and orient within a lipid bilayer, highlighting the importance of hydrophobic and aromatic residues in anchoring the peptide to the membrane. peerj.com The interaction with the membrane surface can lead to a unique, stable fold that may not be present in solution. pnas.org These studies indicate that the hydrophobic side chains of Met, Tyr, and Phe likely play a significant role in mediating the interaction with the non-polar interior of the lipid bilayer. nih.govpnas.org
Table 2: Interactions of Related Peptides with Mimetic Membranes
| Mimetic Environment | Observed Structural Feature | Key Residue Interactions | Experimental/Computational Method |
|---|---|---|---|
| DPC Micelles/Bicelles | Induced β-turn structure | Hydrophobic interactions of Tyr, Phe, and Met side chains | NMR Spectroscopy nih.govresearchgate.netsckans.edu |
| Lipid Bilayers | Interfacial binding | Aromatic residues (Tyr, Phe) interacting with lipid headgroups | NMR Spectroscopy, MD Simulations pnas.org |
| Lipid Bilayers | Insertion and anchoring | Hydrophobic side chains orienting towards the membrane core | MD Simulations peerj.com |
Mechanistic Biochemical and Preclinical Pharmacological Investigations
Ligand-Receptor Interaction Studies
Detailed studies elucidating the direct interactions of Met-Tyr-Phe amide with specific receptor families, such as opioid or FMRFamide-related receptors, are sparse. The available information provides insights primarily into its binding with a carrier protein and limited data on its interaction with vasopressin receptors.
Receptor Identification and Subtype Selectivity (e.g., Opioid Receptors, FMRFamide-related Receptors)
Kinetic and Equilibrium Binding Studies
Quantitative data on the kinetic and equilibrium binding of this compound to signaling receptors are largely unavailable. However, one study investigated its binding to neurophysin, a carrier protein for hormones like oxytocin (B344502) and vasopressin. govinfo.gov In this context, this compound was found to bind to neurophysin with an association constant (Ka) that is comparable to that of oxytocin. govinfo.gov While this indicates a binding interaction, it is important to note that neurophysin is not a signal-transducing receptor, and this binding is related to hormone transport and storage rather than direct pharmacological activity at the cellular surface.
| Compound | Binding Protein | Association Constant (Ka) | Notes |
| This compound | Neurophysin | Close to that of Oxytocin | Indicates binding to a carrier protein, not a signaling receptor. govinfo.gov |
| Met-Tyr-Phe-NH2 | Vasopressin Receptors | 1.7 x 10³ | Significantly lower affinity than lysine (B10760008) vasopressin. sci-hub.se |
Molecular Modeling of Ligand-Receptor Complexes
There are no publicly available molecular modeling or docking studies that describe the interaction of this compound with any receptor complexes. Such studies would be instrumental in predicting the binding mode and potential affinity for various receptors, but this information is currently absent from the scientific literature.
Enzyme Interaction and Modulation Studies
Information regarding the direct interaction and modulation of enzymes by this compound is not well-documented.
Inhibition and Activation Kinetics of Relevant Enzymes
No studies were identified that detail the inhibition or activation kinetics of any specific enzymes by this compound. One study mentioned methionyl-tyrosyl-phenylalaninamide in the context of neurophysin II methylation, where its presence, along with oxytocin, led to an increased rate of methylation. researchgate.net However, this study did not provide kinetic data such as Ki or IC50 values, nor did it characterize a direct modulatory role of the tripeptide on the methylating enzyme itself.
Characterization of Enzyme-Peptide Binding Sites
There is no available research that characterizes the specific binding sites of this compound on any enzyme. Understanding these interactions would require structural biology techniques, such as X-ray crystallography or NMR spectroscopy, of the peptide in complex with a target enzyme, none of which have been reported in the available literature.
In Vivo Mechanistic Pharmacodynamics in Non-Human Organisms (e.g., Animal Models, Invertebrate Systems)
Exploration of Biological Roles in Endogenous Peptide Systems (e.g., Neuropeptide Systems):Given its peptide nature, this section was to investigate the potential role of this compound within the context of endogenous peptide systems, such as its function as a neuropeptide or its interaction with neuropeptide receptors. While there is a brief mention of its binding to neurophysin, comprehensive studies on its role in neuropeptide systems are lacking.
As the scientific community continues its research, it is anticipated that studies on the biological activities of a wide array of chemical compounds, including this compound, will be conducted and published. Once such data becomes available, a comprehensive and scientifically accurate article adhering to the proposed structure will be possible.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies
Rational Design and Synthesis of Met-Tyr-Phe Amide Analogs
The rational design and synthesis of analogs of this compound are foundational to SAR and SFR studies. This process involves a strategic approach to modifying the parent peptide to probe the importance of each component of its structure for its biological function.
In related pentapeptides like enkephalins, which share the Tyr-Gly-Gly-Phe-Met/Leu sequence, the substitution of Gly² with a D-amino acid, such as D-Ala, has been shown to confer resistance to degradation by aminopeptidases. ias.ac.incore.ac.uk This single modification can significantly enhance the peptide's stability and, consequently, its potency and duration of action. ias.ac.in Studies on enkephalin analogs have demonstrated that substitutions at various positions can dramatically alter activity. For example, replacing Gly² with D-Met was found to be more effective than substitution with D-Ala or D-Nle in certain contexts. core.ac.uk
Furthermore, modifications are not limited to the proteinogenic amino acids. The incorporation of non-natural amino acids, such as 2',6'-dimethylphenylalanine (Dmp) as a surrogate for Phe, has been explored. nih.gov Such substitutions can lead to analogs with altered receptor binding affinities and selectivities. nih.gov For example, replacing Phe⁴ in enkephalin with Dmp resulted in a shift in receptor preference from δ to μ. nih.gov
The following table summarizes key amino acid substitutions in enkephalin-like peptides and their observed effects:
| Parent Peptide Structure | Substitution | Observed Effect | Reference |
|---|---|---|---|
| Tyr-Gly-Gly-Phe-Met/Leu | Gly² → D-Ala | Increased resistance to aminopeptidases, enhanced potency. | ias.ac.incore.ac.uk |
| Tyr-Gly-Gly-Phe-Met/Leu | Gly² → D-Met | Higher activity compared to D-Ala or D-Nle substitutions in some analogs. | core.ac.uk |
| Tyr-Gly-Gly-Phe-Met/Leu | Phe⁴ → Dmp | Shift in receptor preference from δ to μ. | nih.gov |
| Tyr-D-Trp-Gly-Phe-Met-NH₂ | D-Trp² → L-Trp | Loss of GH-releasing activity. | oup.com |
Modifications at the N- and C-termini of peptides play a pivotal role in their stability, bioavailability, and receptor interaction. The N-terminal amino group and the C-terminal carboxyl group are susceptible to enzymatic cleavage, and thus, their derivatization is a common strategy in peptide drug design.
N-Terminal Modifications: The N-terminal tyrosine residue is a crucial pharmacophoric element for many opioid peptides. nih.gov Modifications at the N-terminus, such as methylation of the α-amino group (MeTyr), have been employed to protect against aminopeptidase (B13392206) degradation. ias.ac.in In some enkephalin analogs, this modification, combined with C-terminal amidation, resulted in compounds with potency comparable to morphine. ias.ac.in However, the effect of N-terminal methylation can be context-dependent, with some studies showing little effect or even a decrease in potency in certain assays. annualreviews.org Other N-terminal modifications, such as acetylation or the addition of various chemical groups, can also influence biological activity. frontiersin.orggenscript.com
C-Terminal Modifications: Amidation of the C-terminus is a widely used strategy to protect peptides from carboxypeptidase degradation and can also enhance lipophilicity. The conversion of the terminal carboxyl group to an amide is a common feature in many potent enkephalin analogs. ias.ac.innih.gov Further modifications, such as the conversion to an alcohol or the addition of an ethylamide group, have also been investigated. ias.ac.incore.ac.uk For instance, the ethyl amide of (D-Met², Pro⁵)-enkephalin was reported to have significant analgesic activity. core.ac.uk
The following table provides examples of terminal derivatizations and their impact:
| Parent Peptide | Derivatization | Observed Effect | Reference |
|---|---|---|---|
| Tyr-Gly-Gly-Phe-Met | N-methylation of Tyr¹ (MeTyr) | Increased resistance to aminopeptidases. | ias.ac.in |
| Tyr-Gly-Gly-Phe-Met | C-terminal amidation | Increased resistance to carboxypeptidases. | ias.ac.in |
| (D-Met², Pro⁵)-enkephalin | C-terminal ethylamide | Significant analgesic activity. | core.ac.uk |
| Tyr-D-Phe-Gly-Phe-Met | Non-amidated C-terminus | Inactive for GH-release. | oup.com |
The introduction of conformational constraints through cyclization is a powerful strategy in peptide chemistry to enhance stability, receptor selectivity, and bioavailability. upc.edu Linear peptides often exist in numerous conformations, and locking the peptide into a bioactive conformation can lead to a significant increase in potency.
Cyclization can be achieved through various methods, including head-to-tail cyclization, side-chain to side-chain cyclization, or linkage of a side chain to the N- or C-terminus. upc.edunih.gov In the context of enkephalin analogs, cyclization by forming a disulfide bridge between cysteine or penicillamine (B1679230) residues at positions 2 and 5 has led to highly selective δ-opioid receptor ligands like DPDPE (c[D-Pen², D-Pen⁵]enkephalin). nih.gov
Backbone cyclization is another approach that avoids modifying the crucial side chains involved in receptor interaction. frontiersin.org This can be achieved by using N-alkylated amino acids with functionalized alkyl chains that can be linked to form a cyclic structure. frontiersin.org These strategies aim to pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to its target receptor, thereby reducing the entropic penalty of binding. nih.gov
Comparative Analysis of Analog Binding and Mechanistic Activity
The synthesized analogs of this compound undergo rigorous testing to compare their biological activities with the parent compound. This comparative analysis provides insights into how structural changes translate into functional differences.
Structural modifications can profoundly impact how a peptide analog interacts with its receptor, altering its binding affinity and selectivity. For example, in the development of opioid peptide analogs, a primary goal is often to enhance selectivity for a specific opioid receptor subtype (μ, δ, or κ) to achieve a desired therapeutic effect while minimizing side effects. nih.gov
The substitution of Gly² with a D-amino acid in enkephalins not only increases stability but can also influence receptor selectivity. core.ac.uk The introduction of conformational constraints through cyclization has been particularly successful in generating receptor-selective ligands. The cyclic analog DPDPE, for instance, exhibits high selectivity for the δ-opioid receptor. nih.gov
Studies on growth hormone-releasing peptide analogs, such as Tyr-D-Trp-Gly-Phe-Met-NH₂, have shown the critical importance of an aromatic D-amino acid at position 2 for activity. oup.com Analogs lacking this feature, including those with an L-aromatic amino acid or a non-aromatic D-amino acid, were essentially inactive in releasing growth hormone. oup.com Furthermore, C-terminal amidation was found to be crucial for the activity of these analogs. oup.com
The following table illustrates how structural modifications can modulate receptor binding and activity:
| Analog | Structural Modification | Effect on Receptor Binding/Activity | Reference |
|---|---|---|---|
| DPDPE | Cyclization via D-Pen², D-Pen⁵ | Highly selective δ-opioid receptor agonist. | nih.gov |
| Tyr-D-Trp-Gly-Phe-Met-NH₂ | Aromatic D-amino acid at position 2 | Specific for in vitro growth hormone-releasing activity. | oup.com |
| Tyr-L-Trp-Gly-Phe-Met-NH₂ | L-amino acid at position 2 | No growth hormone-releasing activity. | oup.com |
| Tyr-D-Ala-Gly-MePhe-Met(O)-ol | Multiple substitutions | Highly potent analgesic activity. | ias.ac.in |
The ability of a peptide to modulate enzyme activity is another critical aspect of its function. For peptides that act as enzyme inhibitors or modulators, structural modifications can significantly alter their potency and selectivity.
For example, research on inhibitors of puromycin-sensitive aminopeptidase (PSA), an enzyme involved in the metabolism of opioid peptides, has shown that modifications to inhibitor structures can fine-tune their inhibitory potency and selectivity. biorxiv.org While direct studies on the enzyme modulatory capacity of this compound are not extensively detailed in the provided context, the principles of SAR from related fields are applicable.
In the study of dipeptides, it has been observed that modifications like acetylation and amidation can alter their antioxidant capacity, which is a measure of their ability to interact with and neutralize reactive oxygen species. researchgate.net For instance, amidation of tyrosine was found to increase its antioxidant capacity against the ABTS radical cation, while acetylation decreased it. researchgate.net These findings suggest that even small chemical modifications can influence the electronic properties of the peptide and its ability to participate in redox reactions, which can be considered a form of enzyme-like modulation.
The following table summarizes the compound names mentioned in this article.
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Tyr-Gly-Gly-Phe-Met | [Met]enkephalin |
| Tyr-Gly-Gly-Phe-Leu | [Leu]enkephalin |
| Tyr-D-Ala-Gly-Phe-Met-NH₂ | |
| MeTyr-Gly-Gly-Phe-Met-NH₂ | |
| Tyr-D-Met-Gly-Phe-Pro-NH₂ | |
| 2',6'-dimethylphenylalanine | Dmp |
| c[D-Pen², D-Pen⁵]enkephalin | DPDPE |
| Tyr-D-Trp-Gly-Phe-Met-NH₂ | |
| Tyr-D-Phe-Gly-Phe-Met-NH₂ | |
| Tyr-D-Ala-Gly-MePhe-Met(O)-ol |
Differential Cellular Responses of Analogs
The biological response of a peptide can be significantly altered by modifying its amino acid sequence. In the context of peptides similar to this compound, which share characteristics with endogenous opioid peptides like enkephalins, substitutions at various positions have led to a wide range of cellular responses.
For instance, in enkephalin-like peptides, which contain a Tyr residue at the N-terminus similar to this compound, modifications to this residue are critical. Methylation of the phenolic hydroxyl group of Tyrosine or extending the peptide chain at this position can result in analogs with significant activity. annualreviews.org Conversely, adding bulky groups to the N-terminus of enkephalins generally leads to inactive or weakly active compounds. annualreviews.org
The substitution of amino acids within the peptide sequence also plays a pivotal role in determining cellular responses. For example, replacing the second amino acid in the pentapeptide Tyr-Gly-Gly-Phe-Met with a D-amino acid, such as D-Ala, enhances metabolic stability and can alter receptor selectivity. Specifically, a D-Ala substitution at position 2 confers selectivity for mu-opioid receptors (MOR), while a D-Met at the same position shifts selectivity towards delta-opioid receptors (DOR).
Furthermore, modifications at the C-terminus, such as amidation, can influence receptor selectivity. For example, replacing the L-Met at the fifth position with D-Met in Tyr-D-Ala-Gly-Phe-Met-NH2 reduces MOR specificity, suggesting that steric hindrance at this position alters receptor binding.
The cellular responses of analogs are often evaluated through binding assays and functional assays. For example, Met-Enkephalinamide, a related peptide, binds to opioid receptors in rat cerebellum homogenates and demonstrates analgesic effects in animal models. caymanchem.com The potency and selectivity of these analogs are a direct consequence of the structural changes introduced.
Table 1: Cellular Responses of Selected Enkephalin Analogs
| Analog | Modification | Observed Cellular Response/Activity | Reference |
| Tyr-D-Ala-Gly-Phe-Met-NH2 | D-Ala at position 2 | Significant antinociceptive effects. | |
| Tyr-D-Met-Gly-Phe-Met-NH2 | D-Met at position 2 | Shifts selectivity to DOR. | |
| Tyr-D-Ala-Gly-Phe-D-Met-NH2 | D-Met at position 5 | Reduces MOR specificity. | |
| Met-Enkephalinamide | C-terminal amidation | Binds to opioid receptors (IC50 = 0.2 µM). caymanchem.com | caymanchem.com |
Identification of Key Pharmacophoric Elements and Structural Determinants of Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For opioid peptides, including those structurally related to this compound, several key pharmacophoric elements have been identified.
The N-terminal Tyrosine residue is almost universally essential for the activity of opioid peptides. umich.eduvulcanchem.com The key features of this residue are a positively charged N-terminal amino group and the aromatic phenolic ring. umich.edunih.gov These elements are critical for recognition and binding to opioid receptors. nih.gov
The second aromatic ring, provided by the Phenylalanine residue, is another crucial pharmacophoric element. umich.edu The relative orientation and distance between the Tyrosine and Phenylalanine aromatic rings are critical for receptor subtype selectivity. nih.gov Longer distances between these two aromatic rings are generally preferred for MOR, while shorter distances are favored for DOR. nih.gov
Structural modifications that constrain the peptide's conformation, such as cyclization or the introduction of D-amino acids, can enhance metabolic stability and receptor selectivity. vulcanchem.com For instance, the D-alanine substitution at position 2 in some enkephalin analogs enhances their metabolic stability compared to their endogenous counterparts.
The C-terminal modification, specifically amidation, is also a key determinant of activity. In many neuropeptides, the C-terminal amide is crucial for biological activity, and its removal often leads to a significant loss of potency. researchgate.net
Table 2: Key Pharmacophoric Elements and Their Roles
| Pharmacophoric Element | Structural Feature | Role in Activity | Reference(s) |
| N-terminal Tyrosine | Positively charged amino group and phenolic ring | Essential for opioid receptor recognition and binding. umich.eduvulcanchem.comnih.gov | umich.eduvulcanchem.comnih.gov |
| Phenylalanine | Second aromatic ring | Crucial for receptor subtype selectivity based on its orientation relative to Tyrosine. umich.edunih.gov | umich.edunih.gov |
| Peptide Backbone | Amino acid sequence and conformation | Determines overall shape and receptor specificity; can form specific secondary structures like β-turns. nih.gov | nih.gov |
| C-terminal Amide | -CONH2 group | Often essential for biological activity and can influence receptor selectivity. researchgate.net | researchgate.net |
Advanced Analytical and Bioanalytical Methodologies in Research
Development of Robust Quantification Methods for Research Samples
Accurate quantification of Met-tyr-phe amide is fundamental to understanding its biological role and mechanism of action. To achieve this, highly sensitive and specific assays are developed and validated, primarily centered around liquid chromatography-mass spectrometry and immunochemical techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the quantification of peptides like this compound in complex biological matrices. This technique offers high selectivity and sensitivity, allowing for precise measurement even at low concentrations.
The development of a robust LC-MS/MS method begins with optimizing the sample preparation to effectively extract the peptide and remove interfering substances. A common procedure for plasma or tissue homogenates involves protein precipitation, often using a cold organic solvent like methanol (B129727) or acetonitrile. Following precipitation and centrifugation, the supernatant containing the peptide is collected, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system. To improve chromatographic separation and ionization efficiency, a derivatization step, such as conversion to butyl esters, may be employed. researchgate.net
Chromatographic separation is typically achieved using a reversed-phase column. The mobile phases usually consist of an aqueous component and an organic component (e.g., acetonitrile), both containing an additive like formic acid or heptafluorobutyric acid to improve peak shape and ionization. researchgate.net
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to specifically monitor a predetermined precursor-to-product ion transition for this compound, ensuring high specificity. A stable isotope-labeled version of the peptide is often used as an internal standard to correct for matrix effects and variations in sample processing, enabling accurate absolute quantification. brieflands.com
Method validation is performed to ensure reliability, with key parameters including linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and stability.
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1 - 9.5% |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5 - 11.2% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -8.7% to 6.3% |
This table presents typical performance characteristics based on established LC-MS/MS methods for peptide quantification and does not represent data for an actual validated assay for this compound.
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), provide an alternative approach for peptide quantification. These methods are based on the highly specific recognition of the peptide (the antigen) by a corresponding antibody.
The development of an ELISA for this compound would involve several key steps. First, the peptide must be immobilized on a solid surface, such as the wells of a microplate. thermofisher.com This is followed by an incubation step with a specific primary antibody that binds to the immobilized peptide. Subsequently, a secondary antibody, which is conjugated to an enzyme, is added to bind to the primary antibody. Finally, a substrate is introduced that reacts with the enzyme to produce a measurable signal, typically a color change, which is proportional to the amount of peptide present in the sample. thermofisher.com The primary goals during the development of such an assay are to achieve a high signal-to-noise ratio and a dynamic range that is relevant to the biological concentrations of the peptide. thermofisher.com
A checkerboard titration is often performed to empirically determine the optimal concentrations of the antigen and antibodies to use. This process involves serially diluting the primary antibody across the plate and the enzyme-labeled secondary antibody down the plate to identify the combination that yields the best sensitivity and signal intensity. thermofisher.com
RIA follows a similar principle but utilizes a radiolabeled peptide (tracer) that competes with the unlabeled peptide in the sample for binding to a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled peptide in the sample can be determined.
Stability and Degradation Studies in Research Environments
Understanding the stability of this compound is crucial for interpreting experimental results accurately. Stability studies are designed to evaluate how the peptide is affected by enzymes present in biological samples and by chemicals used during analytical procedures.
When introduced into a biological environment, peptides are susceptible to degradation by various enzymes, primarily peptidases. nih.gov Peptidases can be classified as exopeptidases, which cleave terminal amino acids, or endopeptidases, which cleave internal peptide bonds. nih.gov The amide bonds within the this compound backbone, as well as the C-terminal amide, are potential sites for enzymatic hydrolysis.
The primary degradation pathway for this compound in biological matrices like plasma or cell lysates is expected to be enzymatic hydrolysis of its peptide bonds. This would lead to the formation of smaller peptide fragments and the constituent amino acids. Potential primary metabolites would include:
Methionine (Met)
Tyrosine (Tyr)
Phenylalanine amide (Phe-NH₂)
Met-Tyr
Tyr-Phe-NH₂
The rate of this degradation can be determined through kinetic studies. This involves incubating this compound in a relevant biological matrix (e.g., plasma, serum) at a physiological temperature (e.g., 37°C) and measuring the concentration of the intact peptide at various time points using a validated analytical method like LC-MS/MS. From this data, key kinetic parameters such as the degradation half-life can be calculated.
Table 2: Hypothetical Enzymatic Degradation Profile of this compound in Human Plasma
| Incubation Time (minutes) | % Intact Peptide Remaining | Major Metabolites Detected |
|---|---|---|
| 0 | 100 | - |
| 15 | 75 | Tyr-Phe-NH₂, Met |
| 30 | 52 | Tyr-Phe-NH₂, Met, Tyr, Phe-NH₂ |
| 60 | 28 | Tyr, Phe-NH₂, Met |
This table is illustrative, showing a potential degradation pathway and rate. Actual degradation kinetics and metabolites would need to be determined experimentally.
Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide research, particularly during the final cleavage step in solid-phase peptide synthesis and as a mobile phase modifier in reversed-phase HPLC to improve peak resolution. Therefore, the stability of this compound in the presence of TFA is an important consideration.
Research has shown that native amide bonds, such as those constituting the backbone of this compound, are generally very stable. nih.govresearchgate.net They are estimated to have a half-life of 350-600 years under neutral pH conditions and are resistant to cleavage even in neat (concentrated) TFA. nih.gov This stability is attributed to the resonance stabilization of the amide bond. nih.gov While certain modified or structurally strained amide bonds can be susceptible to cleavage by dilute TFA, the standard peptide bonds in this compound are not expected to undergo degradation under typical experimental conditions involving TFA. researchgate.netacs.org This ensures the integrity of the peptide during its purification and analysis by HPLC.
Conclusion and Future Research Trajectories
Synthesis of Key Research Findings on Met-Tyr-Phe Amide
A comprehensive review of scientific databases reveals a significant gap in the dedicated study of this compound. Unlike related peptides that have been extensively characterized, research specifically detailing the biological activity, mechanism of action, or physiological relevance of this tripeptide amide is not readily found in peer-reviewed publications. Its existence is confirmed through chemical supplier catalogs, which provide its basic chemical identifiers (Table 1).
The primary research context for its constituent amino acids—Methionine, Tyrosine, and Phenylalanine—suggests potential, yet unexplored, functional roles. Tyrosine and Phenylalanine are aromatic amino acids that are crucial precursors for neurotransmitters and are often key residues in opioid peptides for receptor interaction. nih.gov Methionine plays a role in antioxidant activities and can influence the nitration and oxidation of adjacent tyrosine residues. nih.gov However, without direct studies, the synergistic or unique properties arising from their combination in the this compound structure are purely speculative.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (S)-2-((S)-2-((S)-2-amino-4-(methylthio)butanamido)-3-(4-hydroxyphenyl)propanamido)-3-phenylpropanamide |
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 37637-13-1 |
Identification of Unaddressed Research Questions and Future Inquiries
The absence of dedicated research on this compound means that the field is wide open for investigation. The most fundamental questions about its nature and function remain unanswered. These gaps represent significant opportunities for novel discoveries in peptide science. Future research should be prioritized to address these foundational inquiries (Table 2).
Table 2: Key Unaddressed Research Questions for this compound
| Research Question Category | Specific Inquiry | Significance of Inquiry |
|---|---|---|
| Biological Activity | What are the primary biological effects of this compound in vitro and in vivo? | Establishes the fundamental pharmacological profile and identifies potential therapeutic areas. |
| Mechanism of Action | Does this peptide interact with specific cellular receptors (e.g., GPCRs, ion channels)? If so, which ones? | Elucidates how the peptide exerts its effects at a molecular level, enabling targeted drug design. |
| Physiological Role | Is this compound an endogenous compound in any organism? What is its metabolic pathway? | Determines if it has a natural biological function or is purely a synthetic construct. |
| Structure-Activity Relationship | How do modifications to the amide group or individual amino acids affect its activity? | Provides insight into the chemical features essential for its biological function and allows for optimization. |
Conceptual Frameworks for Advanced Investigations
To address the aforementioned questions, a systematic and multi-faceted research approach is necessary. Modern methodologies in peptide chemistry and molecular pharmacology provide the tools to thoroughly characterize this compound.
Potential for Novel Biological Target Discovery
The primary task is to identify the biological targets of this compound. A high-throughput screening campaign is the logical first step. This could involve screening the peptide against a broad panel of known receptors, particularly those associated with its constituent amino acids, such as opioid, neurokinin, or other G-protein coupled receptors (GPCRs).
Another approach is unbiased target identification. Techniques such as affinity chromatography-mass spectrometry, where a tagged version of this compound is used to "pull down" its binding partners from cell lysates, could reveal entirely new or unexpected receptor interactions. This would open new avenues for understanding its potential physiological roles and therapeutic applications.
Methodological Advancements for Peptide Research
Modern peptide research offers a sophisticated toolkit to explore this compound. Advances in solid-phase peptide synthesis (SPPS) and purification techniques allow for the efficient production of the peptide and its analogues for structure-activity relationship (SAR) studies. rsc.org
Key methodologies to be employed include:
Peptide Arrays: Synthesizing a library of related peptides on a chip to rapidly screen for binding affinity to potential targets. This would allow for efficient mapping of the essential amino acids and modifications for activity. rsc.org
Computational Modeling: Using molecular dynamics simulations and docking studies to predict how this compound might interact with potential receptor targets. This can guide the design of modified peptides with enhanced potency or selectivity.
Advanced Spectrometry: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to confirm the structure and purity of synthetic peptides and to study their conformation in solution.
By leveraging these advanced frameworks, the scientific community can systematically dismantle the mystery surrounding this compound, transforming it from a mere catalog entry into a well-characterized biochemical tool or potential therapeutic lead.
Q & A
Q. How should conflicting data on this compound’s stability under physiological conditions be addressed?
- Answer : Design a comparative stability study across labs using standardized buffers (e.g., PBS vs. simulated gastric fluid). Employ accelerated stability testing (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Publish negative results to reduce publication bias .
Data Presentation and Publication Guidelines
- Tables : Include HPLC purity data , bioactivity metrics (EC50 ± SEM) , and statistical comparisons (e.g., p-values). Follow journal-specific formatting (e.g., Medicinal Chemistry Research prohibits excessive structures in graphics) .
- Figures : Use color-coded schematics for SAR trends or HDX-MS maps. Avoid overcrowding; label axes with units and significance markers (*, **) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
